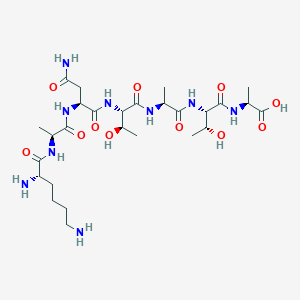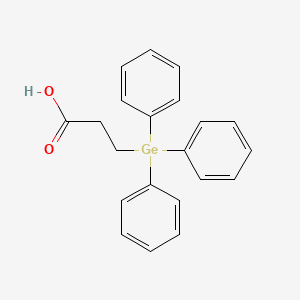
Propanoic acid, 3-(triphenylgermyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanoic acid, 3-(triphenylgermyl)-: is an organogermanium compound that features a propanoic acid backbone with a triphenylgermyl group attached to the third carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of propanoic acid, 3-(triphenylgermyl)- typically involves the reaction of 3-(trichlorogermyl)propanoic acid with phenylmagnesium bromide. The reaction proceeds as follows :
Starting Material: 3-(trichlorogermyl)propanoic acid.
Reagent: Phenylmagnesium bromide.
Reaction Conditions: The reaction is carried out in a molar ratio of 1:4 (3-(trichlorogermyl)propanoic acid to phenylmagnesium bromide) to yield 3-(triphenylgermyl)propanoic acid.
Industrial Production Methods: While specific industrial production methods for propanoic acid, 3-(triphenylgermyl)- are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: Propanoic acid, 3-(triphenylgermyl)- undergoes various chemical reactions, including:
Substitution Reactions: The compound can react with phenylmagnesium bromide in different molar ratios to form various products.
Reduction Reactions: The alkyl Ge–C bond in the compound can be selectively cleaved by lithium aluminium hydride (LiAlH4) to yield triphenylgermane and other products.
Common Reagents and Conditions:
Phenylmagnesium bromide: Used in substitution reactions.
Lithium aluminium hydride (LiAlH4): Used in reduction reactions.
Major Products Formed:
- Phenyl 2-(triphenylgermyl)ethylketone
- 1,1-Diphenyl-3-(triphenylgermyl)propanol
- 1,1-Diphenyl-3-(triphenylgermyl)-1-propene
Applications De Recherche Scientifique
Biology and Medicine:
Industry: The compound’s unique properties make it a candidate for use in the development of advanced materials, such as polymers and coatings .
Mécanisme D'action
The mechanism of action of propanoic acid, 3-(triphenylgermyl)- involves its interaction with various molecular targets. The compound’s triphenylgermyl group can participate in various chemical reactions, influencing the compound’s overall reactivity and stability.
Comparaison Avec Des Composés Similaires
- 3-(Trichlorogermyl)propanoic acid
- Triphenylgermane
- Phenyl 2-(triphenylgermyl)ethylketone
Uniqueness: Propanoic acid, 3-(triphenylgermyl)- is unique due to its specific structure, which combines a propanoic acid backbone with a triphenylgermyl group. This combination imparts distinct chemical properties, such as reactivity and stability, making it valuable for various applications in organic synthesis and materials science .
Propriétés
Numéro CAS |
142208-35-3 |
|---|---|
Formule moléculaire |
C21H20GeO2 |
Poids moléculaire |
377.0 g/mol |
Nom IUPAC |
3-triphenylgermylpropanoic acid |
InChI |
InChI=1S/C21H20GeO2/c23-21(24)16-17-22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15H,16-17H2,(H,23,24) |
Clé InChI |
BLWIBCLMACFECH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)[Ge](CCC(=O)O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Furan-3-yl)-1-[(furan-3-yl)methyl]-1H-benzimidazole](/img/structure/B12540684.png)

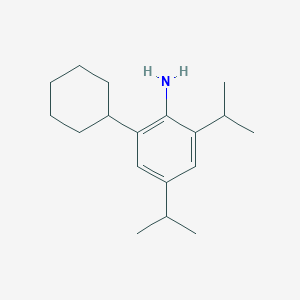
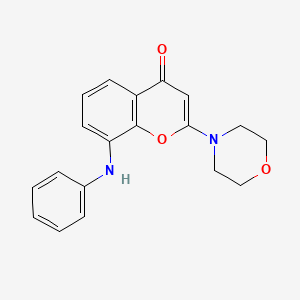
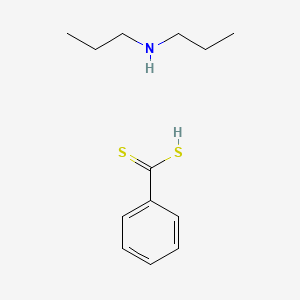
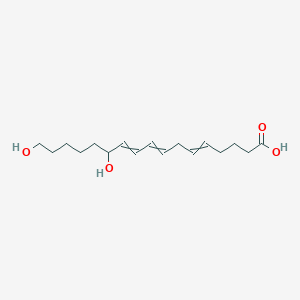
![Benzene, [[(1,1-dimethyl-2-nonynyl)oxy]methyl]-](/img/structure/B12540724.png)
![4-{[(2R)-3-Aminobutan-2-yl]selanyl}phenol](/img/structure/B12540731.png)
![1-[2-(5-Methoxy-2-methyl-1H-inden-3-yl)ethenyl]azulene](/img/structure/B12540745.png)
![7-[(2-bromoacetyl)amino]-N-phenylheptanamide](/img/structure/B12540747.png)
![Spiro[9H-fluorene-9,3'-pyrrolidine]-2',5'-dione, 2,7-difluoro-4-methyl-](/img/structure/B12540754.png)
![2,2'-[Ethane-1,2-diylbis(oxy)]dibutanoic acid](/img/structure/B12540755.png)
![2-[4-(1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)phenoxy]dodecanoic acid](/img/structure/B12540759.png)
